ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCH-165 is a small molecule modulator of proteasome assembly. It is known to increase the levels of 20S proteasome and facilitate 20S-mediated protein degradation. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neuroprotection .
準備方法
The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .
化学反応の分析
TCH-165 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the imidazole ring.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of TCH-165 with modified functional groups, which can be used for further research and development
科学的研究の応用
TCH-165 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit cancer cell proliferation and impede tumor growth in vivo. .
Autophagy Regulation: The compound regulates autophagic flux by enhancing the degradation of key autophagy proteins, such as SNAP29 and syntaxin 17.
Proteostasis: TCH-165 restores proteostasis by favoring the proteolytically active, open-gate 20S proteasome subcomplex.
作用機序
TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .
類似化合物との比較
TCH-165 is unique in its ability to modulate the 20S proteasome assembly and enhance 20S-mediated proteolysis. Similar compounds include:
Bortezomib: A proteasome inhibitor used in cancer therapy, but it targets the 26S proteasome rather than the 20S proteasome.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action to bortezomib.
MG132: A reversible proteasome inhibitor that also targets the 26S proteasome
TCH-165 stands out due to its specificity for the 20S proteasome and its ability to enhance proteolysis in a time- and dose-dependent manner .
特性
分子式 |
C39H37N3O3 |
---|---|
分子量 |
595.7 g/mol |
IUPAC名 |
ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate |
InChI |
InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1 |
InChIキー |
XXDLWRCUPASJGY-VQIIKMDRSA-N |
異性体SMILES |
CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。